5-(2-Aminoethyl)piperidin-2-one
Overview
Description
5-(2-Aminoethyl)piperidin-2-one is a piperidine derivative that features a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications .
Mechanism of Action
Target of Action
1) suggests that it may interact with receptors or enzymes involved in neurotransmission, cell signaling, or metabolism .
Mode of Action
The exact mode of action remains elusive, but we can speculate based on related compounds. Piperidine derivatives often exhibit diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. It’s plausible that 5-(2-Aminoethyl)piperidin-2-one interacts with specific protein targets, modulating cellular processes .
Result of Action
The compound’s effects may vary depending on the specific target. Potential outcomes include altered neurotransmission, cellular signaling, or metabolic processes. These effects could impact disease states or physiological functions .
Action Environment
Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. For instance:
Biochemical Analysis
Biochemical Properties
5-(2-Aminoethyl)piperidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in hydrogenation and cyclization reactions . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in catalyzing or inhibiting specific biochemical pathways .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain signaling proteins, leading to changes in gene expression patterns and metabolic fluxes within the cell . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound’s binding to its target biomolecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic fluxes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in gene expression and metabolic fluxes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic fluxes and metabolite levels, leading to changes in cellular function . For example, the compound can be metabolized by enzymes involved in hydrogenation and cyclization reactions, resulting in the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may also include steps like cyclization and amination to form the desired piperidine ring structure .
Industrial Production Methods
Industrial production methods for this compound often employ efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(2-Aminoethyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Piperidinone: Another derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
5-(2-Aminoethyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-3-6-1-2-7(10)9-5-6/h6H,1-5,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMFAIILCICRRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304254 | |
Record name | 5-(2-Aminoethyl)-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-38-4 | |
Record name | 5-(2-Aminoethyl)-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Aminoethyl)-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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